Ethyl 3-(1,3-thiazol-2-yl)benzoate
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Overview
Description
Ethyl 3-(1,3-thiazol-2-yl)benzoate is a benzoate ester . It is a specialty product used in proteomics research applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as Ethyl 3-(1,3-thiazol-2-yl)benzoate, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular formula of Ethyl 3-(1,3-thiazol-2-yl)benzoate is C12H11NO2S . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-(1,3-thiazol-2-yl)benzoate are not detailed in the search results, benzothiazole derivatives have been synthesized through various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis
Ethyl 3-(1,3-thiazol-2-yl)benzoate is a crystalline solid with an off-white to pale yellow color . It has a molecular weight of 233.29 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to thiazole have been found to have analgesic, or pain-relieving, properties . This could potentially make “Ethyl 3-(1,3-thiazol-2-yl)benzoate” a candidate for development into a new type of pain medication.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics or antiviral medications.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This could potentially make “Ethyl 3-(1,3-thiazol-2-yl)benzoate” a candidate for development into a new type of antifungal medication.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral medications.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.
Safety and Hazards
Ethyl 3-(1,3-thiazol-2-yl)benzoate is labeled with the GHS07 safety symbol, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Ethyl 3-(1,3-thiazol-2-yl)benzoate is a type of benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of mycobacteria .
Mode of Action
Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis, leading to the death of the mycobacteria .
Biochemical Pathways
The disruption of the cell wall biosynthesis pathway is the primary biochemical effect of Ethyl 3-(1,3-thiazol-2-yl)benzoate . The cell wall of mycobacteria is essential for their survival and replication. By inhibiting the DprE1 enzyme, the compound interferes with the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight is233.29 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The primary result of the action of Ethyl 3-(1,3-thiazol-2-yl)benzoate is the death of M. tuberculosis bacteria . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to bacterial death . This makes it a potential candidate for the development of new anti-tubercular drugs .
properties
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDRQQHIJUWDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640196 |
Source
|
Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886851-29-2 |
Source
|
Record name | Ethyl 3-(2-thiazolyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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